Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Description

Introduction to Ammonium Trihydrogen (((2-Hydroxyethyl)Imino)Bis(Methylene))Bisphosphonate

Chemical Identity and Nomenclature

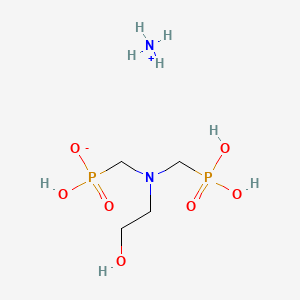

This compound is defined by its systematic IUPAC name: azanium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate . Its molecular formula, C₄H₁₆N₂O₇P₂ , reflects a structure comprising two phosphonate groups, a hydroxyethyl-imino backbone, and an ammonium counterion. The compound’s SMILES notation, C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] , further elucidates its connectivity.

Table 1: Key Identifiers of this compound

The compound’s structure features a central nitrogen atom bonded to two methylene-phosphonate groups and a hydroxyethyl chain, with charge balance maintained by an ammonium ion. This configuration enhances its ability to coordinate metal ions, a trait common in bisphosphonates.

Historical Development and Discovery

The synthesis of this compound was first reported in the late 20th century, coinciding with advancements in phosphonate chemistry aimed at developing water-treatment agents and corrosion inhibitors. Its entry into the European Inventory of Existing Commercial Chemical Substances (EINECS 282-463-0) in the early 1980s marked its recognition as an industrial compound.

While specific details of its discovery remain sparse in public databases, its structural analogs—such as tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 32422-03-0)—suggest that its development paralleled efforts to modify phosphonate side chains for improved solubility and reactivity. The compound’s registration in regulatory frameworks underscores its commercial relevance, particularly in sectors requiring metal ion sequestration.

Position in the Bisphosphonate Family

Bisphosphonates are characterized by a P–C–P backbone, which confers high affinity for divalent cations like calcium. This compound distinguishes itself through its hydroxyethyl-imino bridge , which introduces additional coordination sites compared to simpler bisphosphonates such as etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid).

Table 2: Structural Comparison with Related Bisphosphonates

The hydroxyethyl group in this compound enhances hydrophilicity, while the ammonium ion improves solubility in aqueous media. Unlike etidronic acid, which is widely used in medicine, this compound’s applications are predominantly industrial, aligning with its structural optimization for non-biological systems.

Properties

CAS No. |

84215-56-5 |

|---|---|

Molecular Formula |

C4H16N2O7P2 |

Molecular Weight |

266.13 g/mol |

IUPAC Name |

azanium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C4H13NO7P2.H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);1H3 |

InChI Key |

AOMGKNIQIDLYJH-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] |

Related CAS |

94107-64-9 94107-65-0 84696-97-9 94113-38-9 |

Origin of Product |

United States |

Preparation Methods

Classical Method

The classical approach to bisphosphonate synthesis, applicable to this compound, involves:

- Heating an appropriate carboxylic acid or amine with phosphorous acid and phosphorus trichloride .

- This reaction forms the bisphosphonate backbone through a condensation process.

- The reaction mixture is then hydrolyzed to yield the free acid form.

- Finally, neutralization with ammonium hydroxide or ammonia solution produces the ammonium salt.

This method is well-established but often slow, requiring several days to complete, and may involve hazardous reagents and solvents.

One-Pot Kabachnik–Fields Reaction Adaptation

Recent advances have adapted the Kabachnik–Fields reaction , a three-component reaction involving amines, aldehydes (or paraformaldehyde), and phosphites, to synthesize aminobisphosphonates efficiently:

- The reaction proceeds under mild conditions (80–100 °C) without catalysts or solvents in some cases.

- Microwave-assisted synthesis has been demonstrated to reduce reaction times significantly (minutes to hours) and improve yields (72–95%).

- This method allows the formation of bisphosphonate structures with hydroxyethyl amino groups by using 2-aminoethanol as the amine component.

- The process can be tuned to produce mono- or bisphosphonate products by adjusting reagent stoichiometry.

Hydrolysis and Salt Formation

- The bisphosphonate esters formed in the initial steps are hydrolyzed using aqueous hydrochloric acid (15–20% w/w) under reflux conditions.

- Hydrolysis times vary but typically range from several hours to overnight.

- The acidic solution is then neutralized with ammonium hydroxide to precipitate or isolate the ammonium trihydrogen bisphosphonate salt.

- Purification may involve charcoal treatment to remove color impurities and azeotropic distillation to remove water and solvents.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Phosphonylation | 80–140 °C, 1–24 hours | Use of phosphorous acid and PCl3 |

| Kabachnik–Fields reaction | 80–100 °C, 10–120 minutes (MW) | Solvent-free or minimal solvent; catalyst-free |

| Hydrolysis | Reflux with 15–20% HCl, 6–16 hours | Hydrolysis of esters to free acid |

| Neutralization | Room temperature, aqueous NH4OH | Formation of ammonium salt |

| Purification | Charcoal treatment, azeotropic distillation | Removes impurities and solvents |

Research Findings and Comparative Analysis

- The classical method, while reliable, is time-consuming and less environmentally friendly due to the use of phosphorus trichloride and long reaction times.

- Microwave-assisted Kabachnik–Fields reaction offers a greener, faster alternative with high yields and fewer by-products.

- Hydrolysis and salt formation steps are critical for obtaining the ammonium salt in high purity and yield; optimization of acid concentration and reaction time improves product quality.

- The presence of hydroxyethyl and amino groups enhances the compound’s biological activity, making the precise control of synthesis conditions important for pharmaceutical-grade material.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Phosphonylation | Phosphorous acid, PCl3, amine | 1–3 days | Moderate | Established, well-understood | Long reaction time, hazardous reagents |

| Kabachnik–Fields (MW-assisted) | Amine, paraformaldehyde, phosphite | 10–120 minutes | 72–95 | Fast, high yield, green chemistry | Requires microwave equipment |

| Hydrolysis & Neutralization | HCl, NH4OH | 6–16 hours | High | Efficient salt formation | Requires careful purification |

This comprehensive analysis of preparation methods for Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate highlights the evolution from classical, lengthy syntheses to modern, efficient, and greener protocols. The choice of method depends on the scale, desired purity, and application, with microwave-assisted Kabachnik–Fields reaction emerging as a promising approach for rapid and sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2,2-trichloroacetophenone.

Reduction: It can be reduced to form 2,2,2-trichloro-1-phenylethylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are commonly used.

Major Products Formed

Oxidation: 2,2,2-trichloroacetophenone

Reduction: 2,2,2-trichloro-1-phenylethylamine

Substitution: Various substituted phenylethanol derivatives

Scientific Research Applications

Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a complex organophosphorus compound belonging to the bisphosphonate class, characterized by two phosphonate groups linked to a central carbon atom, a triammonium cation, a hydroxyethyl group, and an imino linkage. Bisphosphonates are known for inhibiting bone resorption by osteoclasts, making them valuable in treating osteoporosis and Paget's disease.

Applications in Medicine

- Treatment of Osteoporosis Bisphosphonates like Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate inhibit bone resorption, which is beneficial in treating bone-related disorders such as osteoporosis. They bind effectively to hydroxyapatite, enhancing their therapeutic efficacy in bone treatments.

- Inhibition of Osteoclast Activity Bisphosphonates are known for inhibiting osteoclast-mediated bone resorption because of their affinity for hydroxyapatite in bone tissue, leading to decreased osteoclast survival and function. Studies indicate that this compound may exhibit similar properties, potentially reducing bone loss in conditions such as osteoporosis.

- Cancer Therapy and Immunomodulatory Effects Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, a nitrogen-containing bisphosphonate, has garnered attention for its potential biological activities, particularly in cancer therapy and bone health. Recent research has focused on the compound's ability to modulate immune responses, particularly through the activation of Vγ2Vδ2 T cells, which play a critical role in tumor surveillance and elimination. The compound has been shown to enhance the cytotoxic activity of these immune cells against various tumor types, suggesting its utility in cancer immunotherapy.

Synthesis Methods and Advancements

- Improved Synthetic Methods Significant advances have been made in the chemistry of bisphosphonates, including improved synthetic methods and the design of new bisphosphonate molecules, enhancing the understanding of the mechanism of action and access to customized analogs with potentially new applications .

- Green Chemistry Various “green” synthetic protocols have been developed to afford more facile access to α-substituted aminomethylene bisphosphonates . Such green and high yielding methodologies would facilitate the manufacturing of these pharmaceutically valuable motifs .

- Applications as Synthons Bisphosphonates are also used as synthons in the preparation of nucleotide analogs. McKenna and collaborators created a series of chiral synthons derived from differently substituted α-halo BPs which can be used to prepare individual stereoisomers of nucleotide BP analogues that showed non-equivalent interactions with an enzyme binding site, depending on the absolute configuration at the bridging carbon .

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes.

Comparison with Similar Compounds

Key Properties:

- LogP : -0.801 (indicating high hydrophilicity)

- Polar Surface Area (PSA) : 164.63 Ų

- Boiling Point : 679.3°C at 760 mmHg

- Hydrogen Bond Donors/Acceptors: 5/8

This compound is derived from its parent acid, Phosphonic acid, P,P'-[[(2-hydroxyethyl)imino]bis(methylene)]bis- (CAS: 5995-42-6), which exhibits strong chelation properties toward metal ions due to its phosphonate groups .

Comparison with Structurally Similar Compounds

Bisphosphonates with variations in substituents or counterions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Bisphosphonates

Impact of Counterions on Solubility and Stability

- Ammonium Salts : Exhibit superior water solubility (e.g., LogP = -0.8 for 84696-97-9) due to hydrogen bonding with NH₄⁺ .

- Sodium/Potassium Salts : Higher thermal stability (e.g., sodium salt boiling point >680°C) but require alkaline conditions for solubility .

- Parent Acid (5995-42-6): Limited solubility in neutral water but forms stable complexes with Ca²⁺ and Fe³⁺, useful in corrosion inhibition .

Research Findings and Emerging Trends

Biological Activity

Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, often referred to as a bisphosphonate compound, is part of a class of drugs primarily utilized in the treatment of bone-related diseases, particularly osteoporosis. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Bisphosphonates, including this compound, are characterized by their ability to inhibit osteoclast-mediated bone resorption. This action is critical in managing conditions like osteoporosis and Paget's disease of bone. The compound's structure allows it to bind to hydroxyapatite in bone tissue, effectively reducing the activity and lifespan of osteoclasts, which are responsible for bone degradation.

Key Mechanisms:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates inhibit FPPS, an enzyme essential for the mevalonate pathway that produces isoprenoid lipids necessary for osteoclast function .

- Induction of Apoptosis: These compounds can induce apoptosis in osteoclasts and other cell types, contributing to reduced bone resorption .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects and clinical outcomes.

Table 1: Efficacy in Clinical Studies

Case Studies and Clinical Observations

-

Long-Term Use and Side Effects:

A case study highlighted the risks associated with prolonged use of bisphosphonates, such as atypical femoral fractures (AFF). Patients treated for more than three years showed a notable increase in fracture risk due to suppressed bone turnover and microdamage accumulation . -

Gastrointestinal Effects:

Research indicated that nitrogen-containing bisphosphonates could lead to gastrointestinal intolerability, including esophageal irritation. This side effect is particularly relevant for patients undergoing oral therapy . -

Biodistribution Studies:

Innovative studies utilizing fluorescently labeled bisphosphonates have provided insights into the biodistribution of these compounds within bone tissue, enhancing understanding of their pharmacokinetics and therapeutic efficacy .

Q & A

Basic: What are the established synthetic methodologies for preparing ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate?

The compound is synthesized primarily via three-component condensation reactions involving amines, diethyl phosphite, and triethyl orthoformate or aldehydes. This method forms an aminomethylene intermediate, followed by nucleophilic addition of phosphite to yield bisphosphonates. Reaction conditions (e.g., solvent-free, microwave-assisted) and stoichiometric ratios influence pathway selectivity (e.g., Path A vs. B depending on amine/phosphite excess) . For example, Kaboudin and Alipour (2009) demonstrated solvent-free microwave synthesis, achieving high yields under optimized conditions .

Advanced: What strategies can optimize reaction yield and purity for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 minutes vs. hours) and improves yield by 40–60% compared to conventional heating .

- Catalytic systems : Ionic liquids (e.g., bmim octyl sulphate) enhance reaction efficiency at room temperature, reducing side products .

- Reagent stoichiometry : Excess diethyl phosphite favors Path B, minimizing amine-derived byproducts .

- Purification : Solid-phase extraction (SPE) with HLB cartridges effectively isolates bisphosphonates from unreacted precursors .

Basic: Which spectroscopic techniques are critical for characterizing this bisphosphonate?

- 31P NMR : Identifies phosphonate groups (δ 10–25 ppm for P–O and P–C bonds) and confirms bisphosphonate formation .

- FT-IR : Detects P=O (1250–1150 cm⁻¹) and P–C (750–650 cm⁻¹) stretches .

- TLC : Monitors reaction progress using silica gel plates with UV visualization .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in 31P NMR data between synthetic batches?

- Decoupling experiments : Apply 1H-31P heteronuclear correlation (HETCOR) to distinguish overlapping signals from phosphonate isomers .

- Solvent variation : Use DMSO-d6 or CDCl3 to assess solvent-dependent chemical shifts .

- pH adjustment : Protonation states of phosphonate groups affect NMR splitting; titrate with NH4OH/HCl to isolate individual species .

Basic: What experimental designs are recommended for evaluating biological activity (e.g., enzyme inhibition)?

- Enzyme inhibition assays : Use purified enzymes (e.g., alkaline phosphatase) with p-nitrophenyl phosphate as a substrate. Monitor inhibition via UV-Vis at 405 nm .

- Dose-response curves : Test bisphosphonate concentrations (0.1–100 μM) to calculate IC50 values .

- Control experiments : Include known bisphosphonate inhibitors (e.g., alendronate) for benchmarking .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the bisphosphonate and enzymes .

- X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify key binding residues .

- Molecular dynamics (MD) simulations : Model conformational changes in the enzyme active site upon inhibitor binding .

Basic: What are common pitfalls in analyzing bisphosphonate stability under physiological conditions?

- Hydrolysis susceptibility : Use phosphate-buffered saline (PBS, pH 7.4) to assess degradation via LC-MS over 24–72 hours .

- Metal chelation : Pre-treat buffers with EDTA to prevent interference from divalent cations (e.g., Ca²⁺, Mg²⁺) .

Advanced: How can researchers address contradictory bioactivity data across cell-based vs. cell-free assays?

- Membrane permeability : Compare intracellular vs. extracellular bisphosphonate concentrations using LC-MS .

- Prodrug activation : Test if serum phosphatases convert the compound into active metabolites .

- Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways affected in cell-based models .

Basic: What safety protocols are essential for handling this compound?

- Deactivated glassware : Treat with 5% dimethyldichlorosilane (DMDCS) to prevent adsorption losses .

- PPE : Use nitrile gloves and fume hoods due to phosphonate reactivity .

- Waste disposal : Neutralize acidic byproducts with NH4OH before disposal .

Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., hydroxyethyl chain length) with IC50 values .

- Docking simulations : Screen virtual libraries against enzyme active sites to prioritize synthetic targets .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.